(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidines and dithiolanes, which are similar to the compound you mentioned, possess many biological activities against microbial strains . They are representatives of five-membered heterocycles containing nitrogen and sulfur heteroatoms, which are important in chemistry due to their participation in various interesting bioactivities .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
A series of new 6-bromobenzo[d]thiazol-2 (3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2 (3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by physicochemical and spectral characteristics .Scientific Research Applications
Antihypertensive α-blocking Agents
(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate and its derivatives have been explored for their potential as antihypertensive agents. Notably, methyl 2-(thiazol-2-ylcarbamoyl)acetate, a related compound, was utilized as a starting material to synthesize a range of derivatives, including Schiff bases and imides. These compounds demonstrated significant antihypertensive α-blocking activity in pharmacological screenings, indicating their potential for treating hypertension with low toxicity (Abdel-Wahab et al., 2008).
Antimicrobial Activity
The compound and its related structures have been studied for their antimicrobial properties. For instance, benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes were synthesized and showed good antimicrobial activity against various bacterial strains causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019). This indicates the potential application of these compounds in combating various human epidemic-causing bacterial strains.
Green Synthesis in Ionic Liquid Media
Research has also been conducted on the green synthesis of related compounds. An efficient synthesis of 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid was achieved via a three-component tandem reaction using an ionic liquid (IL) as a recyclable green solvent. The process was noted for its simplicity and the high purity of the resulting product, highlighting an environmentally friendly approach to synthesizing these compounds (Shahvelayati et al., 2017).
Aldose Reductase Inhibition
A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. Certain derivatives exhibited high inhibitory potency, showcasing their potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O5S2/c1-26-15(22)9-21-13-6-5-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-3-2-4-11(18)7-10/h2-8H,9H2,1H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQCDUGLERSWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.